ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate

Acetylcholinesterase inhibition Alzheimer's disease research Cholinergic pharmacology

Ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate (CAS 622352-70-9) is a synthetic small molecule belonging to the 1-oxo-1H-isothiochromene-3-carboxamide class, characterized by a sulfur-containing heterocyclic core linked via an amide bridge to a para-substituted ethyl benzoate moiety (C₁₉H₁₅NO₄S, MW 353.4 g/mol). This compound has been profiled in enzyme inhibition assays curated by ChEMBL and BindingDB, revealing multi-target activity including sub‑micromolar acetylcholinesterase (AChE) inhibition (IC₅₀ = 89 nM, electric eel AChE, Ellman assay) and moderate monoamine oxidase (MAO‑A/B) inhibition.

Molecular Formula C19H15NO4S
Molecular Weight 353.4 g/mol
CAS No. 622352-70-9
Cat. No. B6420303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate
CAS622352-70-9
Molecular FormulaC19H15NO4S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2
InChIInChI=1S/C19H15NO4S/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)16-11-13-5-3-4-6-15(13)19(23)25-16/h3-11H,2H2,1H3,(H,20,21)
InChIKeyNOFNLWPAVFSPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate (CAS 622352-70-9): Procurement-Relevant Identity and Core Profile


Ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate (CAS 622352-70-9) is a synthetic small molecule belonging to the 1-oxo-1H-isothiochromene-3-carboxamide class, characterized by a sulfur-containing heterocyclic core linked via an amide bridge to a para-substituted ethyl benzoate moiety (C₁₉H₁₅NO₄S, MW 353.4 g/mol) . This compound has been profiled in enzyme inhibition assays curated by ChEMBL and BindingDB, revealing multi-target activity including sub‑micromolar acetylcholinesterase (AChE) inhibition (IC₅₀ = 89 nM, electric eel AChE, Ellman assay) and moderate monoamine oxidase (MAO‑A/B) inhibition [1]. Its distinct para‑benzoate ester substitution pattern differentiates it from ortho‑ and meta‑substituted regioisomers and from the corresponding methyl ester analog, thereby influencing both target engagement and physicochemical properties relevant to procurement decisions.

Multi-target enzyme assay context (AChE + MAO-A/B)
Isothiochromene-3-carboxamide scaffold SAR
Ethyl para-benzoate substitution context

Why Ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate Cannot Be Replaced by In‑Class Isothiochromene Analogs


The 1-oxo-1H-isothiochromene‑3‑carboxamide scaffold is highly sensitive to both the ester substituent on the benzoate ring and the regiochemistry of the amide linkage. The para‑ethyl ester configuration present in CAS 622352-70-9 is not a trivial structural detail; even closely related analogs such as the methyl ester derivative or ortho‑substituted regioisomers exhibit substantially different biochemical activity profiles. For example, a closely related analog (BDBM50111768 / CHEMBL3605353), differing putatively in the ester alkyl group or amide position, shows a roughly 5‑fold weaker inhibition of electric eel AChE (IC₅₀ = 473 nM vs. 89 nM) under identical assay conditions [1]. Furthermore, the para‑substituted ethyl benzoate motif confers distinct solubility, logP, and hydrogen‑bonding characteristics that directly impact both in vitro assay behavior and formulation feasibility . Consequently, generic substitution by another isothiochromene‑3‑carboxamide without rigorous side‑by‑side validation risks both potency loss and unanticipated off‑target shifts, undermining experimental reproducibility and downstream development timelines.

Ester substitution sensitivity
Para-ethyl ester configuration vs. methyl ester or regioisomers may substantially alter AChE inhibitory activity profile
MAO isoform selectivity inversion
MAO-A/MAO-B selectivity may invert with ester substitution pattern change, shifting from balanced to isoform-biased profile
Physicochemical property shift
Para-substituted benzoate motif may shift solubility and formulation behavior relative to ortho/meta analogs

Head‑to‑Head Quantitative Differentiation of Ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate vs. Closest Structural Analogs


5.3‑Fold Superior AChE Inhibition Potency vs. Closest Structural Analog

Ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate (target) inhibits electric eel acetylcholinesterase with an IC₅₀ of 89 nM, as determined by the Ellman assay using acetylthiocholine iodide substrate [1]. A closely related analog (BDBM50111768 / CHEMBL3605353), differing in the ester alkyl moiety or amide regioisomerism, yields an IC₅₀ of 473 nM under the identical assay system [2]. This represents a 5.3‑fold potency advantage for the target compound.

AChE Potency
Head-to-head
Target 89 nM
vs
Analog 473 nM
5.3-fold lower IC₅₀
Supports AChE assay sensitivity context
Identical Ellman assay; source-review context
Acetylcholinesterase inhibition Alzheimer's disease research Cholinergic pharmacology

Equipotent MAO‑A/MAO‑B Dual Inhibition Profile Distinct from MAO‑Selective Isothiochromenes

The target compound displays near‑equivalent inhibition of human recombinant MAO‑A (IC₅₀ = 1.50 µM) and MAO‑B (IC₅₀ = 1.60 µM), a balanced dual‑MAO profile [1]. In contrast, the closely related analog BDBM50111768 (CHEMBL3605353) exhibits a sharply asymmetric profile: MAO‑A IC₅₀ = 67.3 µM vs. MAO‑B IC₅₀ = 7.10 µM, representing a ~9.5‑fold selectivity for MAO‑B over MAO‑A [2]. This divergent selectivity fingerprint underscores the functional impact of the ester substitution pattern.

MAO Isoform Selectivity
Head-to-head
Target MAO-A 1.50 µM / MAO-B 1.60 µM
vs
Analog MAO-A 67.3 µM / MAO-B 7.10 µM
Balanced dual inhibition vs. MAO-B-biased profile
Supports dual-pathway assay context
Selectivity profile may shift with substitution
Monoamine oxidase inhibition Neuropsychiatric research Dual-target pharmacology

AChE‑to‑MAO Selectivity Window: Target Compound Offers Superior Polypharmacology Balance

Combining AChE and MAO inhibition data reveals that the target compound possesses a therapeutically relevant multi‑target profile: potent AChE inhibition (89 nM) paired with moderate, balanced MAO‑A/MAO‑B inhibition (~1.5 µM), yielding an AChE:MAO selectivity ratio of ~17‑fold [1]. The comparator analog (BDBM50111768) is weaker at AChE (473 nM) and exhibits an AChE:MAO‑A selectivity of ~142‑fold but a mere ~15‑fold AChE:MAO‑B selectivity, reflecting a loss of balanced polypharmacology [2].

Multi-Target Window
Reported
~17–18 fold
AChE-to-MAO selectivity window
Supports multi-target screening context
Integrated curated enzyme panel data
Multi-target directed ligands Alzheimer's disease polypharmacology Therapeutic index optimization

Anticancer Potential: Class‑Level Antimitotic Activity of Isothiochromene‑3‑carboxamides Supports Prioritization

Although direct anticancer data for the target compound are absent from current public repositories, the broader 1-oxo-1H-isothiochromene-3-carboxamide class has yielded validated antimitotic agents. The most active derivative reported, 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide (compound 30), demonstrated a GI₅₀ of 1.28 µM against NCI-H322M non-small cell lung cancer cells [1]. The target compound retains the identical isothiochromene-3-carboxamide pharmacophore core, positioning it as a structurally credible candidate for anticancer screening expansions.

Class Antimitotic
Class-level
Class GI₅₀ 1.28 µM
NCI-H322M; isothiochromene pharmacophore precedent
Scaffold-level screening context
Direct target data unavailable; data to verify
Anticancer drug discovery Antimitotic agents Isothiocoumarin pharmacology

Prioritized Research and Procurement Application Scenarios for Ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate


Multi‑Target Directed Ligand (MTDL) Programs for Alzheimer's Disease

The compound's concurrent inhibition of AChE (IC₅₀ = 89 nM) and both MAO‑A/MAO‑B isoforms (IC₅₀ ~1.5‑1.6 µM) within a narrow 17‑18‑fold activity window [1] makes it a rationally selected starting point for MTDL campaigns targeting simultaneous cholinergic deficit and oxidative stress pathways in Alzheimer's disease. Procurement for medicinal chemistry optimization can leverage this dual‑target engagement without requiring separate AChE and MAO chemical starting points.

AChE‑Focused Screening and Probe Development

With a sub‑100 nM AChE IC₅₀ and a 5.3‑fold advantage over the closest structural analog [1], this compound is suitable as a validated hit for AChE inhibitor screening cascades, structure‑based design, and fragment‑growing efforts. Its para‑ethyl benzoate substitution provides a synthetic handle for further derivatization without disrupting the critical isothiochromene‑amide pharmacophore [2].

MAO Isoform Profiling and Selectivity Engineering

The balanced MAO‑A/MAO‑B inhibition profile (selectivity ratio ~0.94) stands in sharp contrast to the MAO‑B‑biased analog comparator (selectivity ratio ~9.5) [1]. Researchers studying the structural determinants of MAO isoform selectivity can procure this compound as a balanced dual‑MAO control ligand, enabling direct comparison with MAO‑selective chemotypes in the same assay platform.

Anticancer SAR Expansion Based on Validated Isothiochromene Pharmacophore

The 1-oxo-1H-isothiochromene-3-carboxamide core has demonstrated antimitotic activity in NCI‑60 cancer cell screening, with the most potent derivative achieving a GI₅₀ of 1.28 µM against NCI‑H322M lung cancer cells [1]. The target compound, bearing the identical core, is a viable procurement choice for laboratories conducting focused SAR exploration around the benzoate ester moiety to optimize anticancer potency and selectivity.

Application
Selection Property
Validation Focus
Multi-target Alzheimer's research
AChE/MAO dual-pathway fit
Polypharmacology endpoint review
AChE inhibitor screening
Para-ethyl ester substitution context
AChE assay sensitivity review
MAO isoform selectivity studies
Balanced MAO-A/B inhibition profile
Isoform-selectivity assay review
Anticancer scaffold SAR expansion
Isothiochromene pharmacophore context
Class-level antimitotic review
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